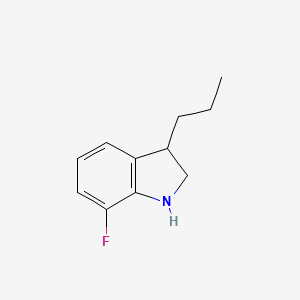

7-fluoro-3-propyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

7-fluoro-3-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H14FN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3 |

InChI Key |

NREQUQBKKUDKDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC2=C1C=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Fluoro 3 Propyl 2,3 Dihydro 1h Indole and Analogous Structures

Strategies for Regioselective Fluorine Introduction

The precise introduction of a fluorine atom onto an aromatic or heterocyclic ring is a key challenge in synthetic organic chemistry. For structures like 7-fluoro-3-propyl-2,3-dihydro-1H-indole, regioselectivity is paramount. Various strategies have been developed, broadly categorized into electrophilic, nucleophilic, and oxidative dearomatization approaches.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a widely used method for the synthesis of fluoroarenes and involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. nih.gov Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are favored for their stability and safety compared to earlier reagents like elemental fluorine. nih.gov

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. nih.govyoutube.com These reagents can be used to fluorinate indole (B1671886) and indoline (B122111) precursors. For instance, the fluorination of an appropriately substituted indole can lead to the desired fluorinated intermediate. youtube.commdpi.com The regioselectivity of the fluorination is directed by the electronic properties of the substituents on the indole ring.

In the context of synthesizing 7-fluoroindoles, electrophilic fluorination of a pre-formed indoline or a suitable aniline (B41778) precursor is a viable strategy. For example, fluorination of trialkylstannylindoles with reagents like caesium fluoroxysulfate or Selectfluor™ has been investigated for the synthesis of 2- and 3-fluoroindoles. ucla.edu While caesium fluoroxysulfate provided good yields, Selectfluor™ resulted in lower yields in these specific cases. ucla.edu

| Reagent | Substrate Type | Key Features |

| Selectfluor® | Electron-rich aromatics, indoles, glycals | Cationic reagent, versatile, can lead to difluorination or fluorohydroxylation. nih.govnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Indoles, organometallic compounds | Mild fluorinating agent with a broad substrate scope. youtube.com |

| Caesium Fluoroxysulfate | Trialkylstannylindoles | Can provide good yields of fluoroindoles. ucla.edu |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination offers a complementary approach to electrophilic methods and is particularly useful for introducing fluorine into molecules that are not electron-rich. nih.gov This typically involves the displacement of a leaving group by a fluoride (B91410) ion. However, the low nucleophilicity and high basicity of the fluoride ion present significant challenges. princeton.edu

Modern methods have been developed to overcome these limitations. Photoredox catalysis, for example, can generate highly reactive intermediates that readily trap even poorly nucleophilic fluoride under mild conditions. ucla.edu This approach provides access to a broad range of aliphatic fluorides. ucla.edu Another strategy involves the development of novel fluorinating reagents like PyFluor, a stable and low-cost deoxyfluorination reagent that can convert alcohols to fluorides with minimal elimination side products. youtube.com

For the synthesis of 7-fluoroindolines, a nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group (e.g., nitro or halo group) at the 7-position of the indoline ring could be employed. The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.comnih.gov

| Method | Reagent/Catalyst | Substrate Type | Key Features |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium or Ruthenium complexes) + Fluoride Source | Substrates forming radical intermediates (e.g., N-hydroxyphthalimide esters) | Mild conditions, broad functional group tolerance. ucla.edu |

| Deoxyfluorination | PyFluor | Alcohols | Stable, low-cost reagent, minimizes elimination byproducts. youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride source (e.g., KF, CsF) | Electron-deficient aryl halides/nitro compounds | Requires activation by electron-withdrawing groups. youtube.comnih.gov |

Oxidative Dearomatization Routes to Fluorinated Indolines

Oxidative dearomatization has emerged as a powerful strategy for the synthesis of three-dimensional indolines from flat indole starting materials. rsc.orgchemrxiv.org When coupled with fluorination, this approach provides a direct route to fluorinated indoline scaffolds.

Metal-free methods have been developed that utilize an organic oxidant to assemble trifluoromethylated indole products from simple anilines. rsc.org This approach is scalable and highlights the importance of the N-capping group on the aniline for the success of the reaction. rsc.org Electrochemical methods also offer a green and robust alternative for the dearomatization of indoles, allowing for the incorporation of fluorine-containing groups under oxidant-free conditions to yield tri- and difluoromethylated spiroindolines.

A catalytic, dearomative 2,3-difluorination of indoles has been reported using an iodine(I/III)-catalyzed process, which proceeds with high diastereoselectivity. bris.ac.uk This method allows for the efficient synthesis of vicinal-difluorinated indolines.

| Method | Reagent/Catalyst | Product Type | Key Features |

| Metal-Free Oxidative Dearomatization | Organic oxidant (e.g., (diacetoxyiodo)benzene) | 2-Trifluoromethyl NH-indoles | Scalable, relies on N-capping group on aniline. rsc.org |

| Electrochemical Dearomatization | Langlois' reagent (NaSO2CF3) | Tri- and difluoromethylated 3,3-spiroindolines | Green, oxidant-free conditions. |

| Iodine(I/III)-Catalyzed Dearomatization | Iodine catalyst + Fluorinating agent | 2,3-Difluorinated indolines | High diastereoselectivity, mild conditions. bris.ac.uk |

Construction of the 2,3-dihydro-1H-indole Core

The synthesis of the indoline ring is a fundamental step in the preparation of this compound. Intramolecular cyclization reactions are among the most efficient methods for constructing this bicyclic system.

Intramolecular Cyclization Reactions for Indoline Formation

Intramolecular cyclization strategies typically involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring of the indoline core. ucla.edu Palladium-catalyzed reactions have proven to be particularly powerful in this regard, offering high efficiency and functional group tolerance. nih.govucla.edu

These reactions often start from appropriately substituted anilines tethered to an alkene or alkyne. For example, palladium-catalyzed intramolecular cyclization of 2-alkynylanilines is a well-established method for indole synthesis, which can be adapted for indoline synthesis through subsequent reduction. ucla.edu

Aza-Heck Cyclizations and Related Palladium-Catalyzed Processes

The aza-Heck reaction is a powerful palladium-catalyzed intramolecular cyclization that forms a nitrogen-containing heterocycle. nih.govrsc.orgresearchgate.netnih.gov In this reaction, a nitrogen nucleophile adds to a palladium-activated alkene. This methodology has been successfully applied to the synthesis of indoline scaffolds. nih.govrsc.org

A notable development is the use of N-hydroxy anilines as electrophiles in an aza-Heck cyclization, which provides access to indolines with diverse functionalities and complex ring structures. nih.govnih.gov This method is advantageous due to the ready availability of the starting materials from the corresponding nitroarenes. The reaction proceeds under palladium catalysis and can be used to synthesize challenging indolines, including those with fully substituted carbons at the C2 position.

| Reaction | Catalyst | Substrate | Product | Key Features |

| Aza-Heck Cyclization | Pd(0) complexes (e.g., Pd(PPh3)4) | N-alkenyl-2-haloanilines, N-hydroxy anilines with pendant alkenes | Substituted indolines | High functional group tolerance, access to complex structures. nih.govrsc.org |

| Aza-Wacker Cyclization | Pd(II) salts (e.g., Pd(OAc)2) | N-alkenyl anilines | Substituted indolines | Oxidative cyclization, complementary to aza-Heck. |

Reductive Cyclization Protocols

Reductive cyclization serves as a powerful strategy for the synthesis of the indoline core. A notable example is the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, which provides a flexible route to pyrrolo[3,2-g]indoles. nih.gov This method utilizes carbon monoxide as the reducing agent and can be adapted for both symmetrical and unsymmetrical precursors. nih.gov The choice of palladium catalyst and ligands is crucial for the success of the cyclization, with systems like Pd(OAc)₂-dppp and Pd(dba)₂-PPh₃ being effective. nih.gov While this specific protocol leads to a fused pyrroloindole system, the underlying principle of palladium-catalyzed reductive cyclization of nitroarenes is a key concept applicable to the synthesis of simpler indolines.

Another approach involves the intramolecular cyclization of amides. This metal-free method can be used to synthesize 2-(per)fluoroalkyl-3-nitro indoles, which can then be further modified. researchgate.net The process often involves the reduction of a nitro group to initiate the cyclization cascade. researchgate.net

| Method | Key Reagents/Catalysts | Precursor Type | Product Type | Key Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Double Reductive Cyclization | Pd(OAc)₂, dppp, CO | 1,4-dialkenyl-2,3-dinitrobenzenes | Pyrrolo[3,2-g]indoles | Flexible for symmetrical and unsymmetrical products. nih.gov |

| Metal-Free Intramolecular Cyclization | Reduction of nitro group (e.g., Fe-AcOH-H₂O) | α-CF₃-β-(2-nitroaryl) enamines | 2-CF₃-indoles | Avoids the use of transition metals. researchgate.net |

Acid-Catalyzed Cascade Reactions for Fused Indoline Systems

Acid-catalyzed cascade reactions offer an efficient pathway to construct complex fused indoline systems in a single step. mdpi.com These reactions can be promoted by either Brønsted or Lewis acids. For instance, trifluoroacetic acid or a catalytic amount of a Lewis acid can be used to obtain structurally diverse polycyclic cyclopenta[b]indoles from appropriate precursors. acs.org This approach is particularly effective for synthesizing 8-membered ring-fused cyclopenta[b]indole (B15071945) derivatives. acs.org

A conjugate addition/asymmetric protonation/aza-Prins cascade reaction has been developed for the enantioselective synthesis of fused polycyclic indolines. nih.gov This reaction is catalyzed by a system generated from ZrCl₄ and 3,3'-dibromo-BINOL. nih.gov A key aspect of this transformation is the use of a chiral Lewis acid-assisted Brønsted acid (LBA) to control the stereochemistry. nih.gov

| Reaction Type | Catalyst/Promoter | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Cascade Cyclization | Trifluoroacetic acid or Lewis acid | Not specified | Polycyclic cyclopenta[b]indoles | Effective for 8-membered ring fusion. acs.org |

| Conjugate Addition/Asymmetric Protonation/Aza-Prins Cascade | ZrCl₄ and 3,3'-dibromo-BINOL | C3-substituted indoles and 2-amidoacrylates | Enantioenriched fused polycyclic indolines | High enantioselectivity. nih.gov |

Annulation Strategies for Dihydro-1H-indole Scaffolds

Annulation strategies provide a direct route to constructing the dihydro-1H-indole (indoline) ring system. Gold-catalyzed ligand-dependent cyclization is a versatile method that can lead to either indole or furoindole scaffolds from ynamide precursors. rsc.orgresearchgate.net The selectivity of this transformation is controlled by the choice of ligand, with triphenylphosphine (B44618) favoring indole formation. rsc.org

Another powerful technique is the [3+2] annulation of arynes by methyl indole-2-carboxylates. This reaction proceeds under mild conditions and produces a novel indole-indolone scaffold in good to excellent yields. nih.gov The reaction is tolerant of a variety of functional groups on both the indole and the benzyne (B1209423) precursor. nih.gov For unsymmetrical benzynes, the annulation often proceeds with high regioselectivity. nih.gov

Furthermore, cycloaddition reactions represent a reliable approach for converting indoles into structurally complex and stereoselective indoline ring systems. nih.gov For instance, Zn(II)-catalyzed formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce functionalized polycyclic indolines. nih.gov The reaction pathway and resulting product are influenced by the substituents on the indole substrate. nih.gov

Introduction and Functionalization of the Propyl Moiety

Alkylation and Cross-Coupling Methods for Propyl Group Installation

The introduction of a propyl group at the C-3 position of the indoline ring is a crucial step in the synthesis of this compound. Various alkylation and cross-coupling methods can be employed for this purpose.

Transition-metal-catalyzed alkylation of indoles with alcohols is a green and sustainable approach. researchgate.net Catalysts such as Pd/C or RuCl₂(PPh₃)₃/DPEphos can be used to achieve C-3 alkylation of indoles with alcohols serving as the alkylating agents. researchgate.net For instance, the reaction of indole with benzyl (B1604629) alcohol in the presence of Pd/C and K₂CO₃ yields 3-benzylindole. researchgate.net

Cross-coupling reactions are also widely used. The Sonogashira cross-coupling reaction, which involves the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides, can be adapted for the synthesis of substituted indoles. mdpi.com While typically used for C-C bond formation involving sp-hybridized carbons, related cross-coupling methodologies can be applied to introduce alkyl groups. Palladium-catalyzed regioselective 2-alkylation of indoles with α-bromo esters has been reported, demonstrating the feasibility of C-H functionalization for alkyl group installation. rhhz.net

More recently, Rh(III)-catalyzed C-2 alkylation of indoles with nitroolefins has been developed, providing a direct route to C-2 alkylated indoles. nih.gov While this method targets the C-2 position, it highlights the potential of directed C-H activation for regioselective alkylation. An acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes has also been demonstrated, affording 2,3-disubstituted indoles. frontiersin.org

Stereoselective Installation of the Propyl Group at C-3 Position

Achieving stereocontrol during the installation of the propyl group at the C-3 position is a significant challenge. One strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the alkylation reaction.

Palladium-catalyzed directed C(sp³)–H arylation has been shown to stereospecifically install aryl substituents at the C-3 position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This approach utilizes an aminoquinoline directing group to control the regioselectivity and stereoselectivity of the C-H functionalization. acs.org A similar strategy could potentially be adapted for the stereoselective installation of a propyl group on an indoline scaffold.

The stereochemistry of spiro[pyrrolidine-2,3′-oxindoles] synthesized via a [3+2] cycloaddition reaction has been determined by single-crystal X-ray crystallography, demonstrating that cycloaddition reactions can proceed with high stereoselectivity. mdpi.com

Chemo- and Regioselectivity Considerations in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound. The indole nucleus has multiple reactive sites, and controlling the position of functionalization is essential.

In the context of indole chemistry, the C-3 position is generally the most nucleophilic and prone to electrophilic attack. beilstein-journals.org However, reactions can also occur at the C-2 and N-1 positions. The regioselectivity of a reaction can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and the presence of directing groups. beilstein-journals.org

For example, a Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene (B129963) has been shown to occur at the C-3 position. researchgate.net In this reaction, the reactivity of the C-3 position of the 2-indolylmethanol is switched from nucleophilic to electrophilic. researchgate.net

Green Chemistry Aspects and Sustainable Synthesis Approaches for Fluorinated Indolines

The synthesis of fluorinated indolines, including structures analogous to this compound, is increasingly guided by the principles of green chemistry. These principles prioritize the reduction of waste, minimization of energy consumption, and the use of less hazardous materials. Modern synthetic strategies are evolving to incorporate methodologies such as flow chemistry, microwave-assisted synthesis, electrochemical methods, and the use of environmentally benign solvents and catalysts to improve the sustainability of producing these valuable chemical entities.

Electrochemical Synthesis: An Oxidant-Free Approach

Electrosynthesis has emerged as a powerful and green tool in organic chemistry, capable of facilitating redox reactions without the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of fluorinated indolines through the dearomatization of indole precursors. nih.govacs.org

Key advantages of electrochemical methods include:

Reduced Waste: By using electricity as the "reagent" for oxidation, the formation of byproducts from conventional oxidants is eliminated. rsc.org

Mild Conditions: Reactions can often be carried out at ambient temperature and pressure. researchgate.net

High Functional Group Tolerance: Electrochemical methods can be highly selective, preserving sensitive functional groups within the molecule. researchgate.net

A notable application is the direct oxidative dearomatization of indoles, which can lead to the formation of 2,3-difluorinated indolines or diversified fluorine-containing spirocyclic indolines under oxidant-free conditions. researchgate.netnih.gov This sustainable strategy often employs a redox catalyst, such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO), and avoids the use of transition metals and potentially explosive reagents. rsc.org

Table 1: Examples of Electrochemical Synthesis for Fluorinated/Functionalized Indolines

| Reaction Type | Key Features | Substrate Example | Outcome | Source(s) |

| Dearomatization of Indoles | Oxidant-free; good functional group tolerance. | Indole Nucleus | Fluorine-containing spirocyclic indolines. | nih.govacs.org |

| Anodic Fluorination | Provides trans-2,3-difluoro-2,3-dihydroindoles. | N-acetylindoles | Difluorinated indolines. | researchgate.net |

| Electrocatalytic Triamination | Avoids terminal oxidants and transition metals. | Alkynes | Functionalized indolines and indoles. | rsc.org |

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netmdpi.com In the context of synthesizing fluorinated indolines, ILs can act as both the solvent and a promoter or catalyst for the reaction. researchgate.netmdpi.com

The use of imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim][BF4], has been shown to be highly effective for electrophilic fluorination of indole compounds. researchgate.net Reagents like Selectfluor™ dissolve well in these media, allowing for "green" fluorination reactions that proceed with high yields and chemoselectivity. researchgate.netrsc.org A key benefit is the operational simplicity and the ability to reuse the ionic liquid for several consecutive reactions without a significant loss in catalytic efficiency, which is highly advantageous for industrial-scale synthesis. researchgate.net

Table 2: Fluorination of Indoles Using Ionic Liquids

| Fluorinating Agent | Ionic Liquid Example | Key Advantages | Outcome | Source(s) |

| Selectfluor™ (F-TEDA-BF4) | [bmim][BF4] | High yields, reusability, operational simplicity. | Electrophilic fluorination of indoles. | researchgate.net |

| Selectfluor™ (F-TEDA-BF4) | [emim][OTf] | Acid-free conditions, simple product extraction. | Fluorination of various arenes. | rsc.org |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that utilizes microwave irradiation to heat reactions. tandfonline.comnih.gov This method leads to a dramatic reduction in reaction times—from hours to minutes—increased product yields, and often improved product purity compared to conventional heating methods. eurekaselect.comnih.gov

MAOS has been effectively used for various classical indole-forming reactions, such as the Fischer, Bischler-Mohlau, and Madelung syntheses. nih.gov The rapid and efficient heating minimizes the formation of side products and reduces energy consumption. tandfonline.com For instance, Pd-catalyzed intramolecular oxidative coupling to form indole-3-carboxylate (B1236618) derivatives has been optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com This approach significantly speeds up the synthesis of functionalized indoles, making it an invaluable technique for medicinal chemistry. nih.gov

Table 3: Application of Microwave-Assisted Synthesis in Indole Formation

| Reaction Type | Key Features | Time Reduction | Outcome | Source(s) |

| Pd-Catalyzed Heterocyclization | High regioselectivity, excellent yields. | N/A | Functionalized indole-3-carboxylates. | mdpi.com |

| Fischer Indole Synthesis | Rapid, convenient, high-yielding. | From hours to minutes. | Various indole analogs. | nih.gov |

| General Indole Synthesis | Environmentally friendly, energy-efficient. | Significant reduction from conventional methods. | Novel fluorinated indoles and derivatives. | tandfonline.comeurekaselect.com |

Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers substantial green advantages over traditional batch processing. mdpi.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved scalability. uc.pt

For the synthesis of indolines, flow chemistry enables consecutive reaction sequences without the need to isolate intermediates, thereby reducing solvent use and waste. mdpi.com For example, a two-step process to synthesize indoline derivatives via reductive cyclization and subsequent N-alkylation has been successfully implemented in a flow system. mdpi.com The Fischer indole synthesis has also been adapted to flow conditions, sometimes in combination with microwave heating, to produce key intermediates with very short residence times, minimizing side-product formation. mdpi.comuc.pt The contained nature of flow reactors also makes them ideal for safely handling hazardous reagents that may be used in fluorination reactions. researchgate.net

Biocatalysis: The Enzymatic Approach

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. researchgate.netnumberanalytics.com While the synthesis of this compound itself via biocatalysis is not widely documented, the development of "fluorinase" enzymes and the directed evolution of other enzymes showcase the potential of this sustainable approach. nih.govnih.gov

Directed evolution has been used to engineer non-haem iron enzymes to catalyze enantioselective C(sp³)–H fluorination, a challenging transformation for synthetic chemists. nih.gov This method can convert various substrates into enantioenriched organofluorine products with high activity and selectivity. nih.gov Such advancements highlight a promising avenue for future green syntheses of complex fluorinated molecules, potentially including fluorinated indolines, by harnessing the power of tailored biocatalysts. numberanalytics.comnih.gov

Chemical Transformations and Derivatization of the 7 Fluoro 3 Propyl 2,3 Dihydro 1h Indole Scaffold

Reactivity at the Indoline (B122111) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the 7-fluoro-3-propyl-2,3-dihydro-1H-indole scaffold behaves as a typical secondary amine, making it a prime site for various chemical modifications. Its nucleophilicity allows for the introduction of a wide array of substituents, significantly altering the electronic and steric properties of the molecule.

Alkylation and Acylation Reactions

The nitrogen atom of the indoline ring is readily susceptible to alkylation and acylation reactions. These transformations are fundamental in modifying the properties of the scaffold.

N-Alkylation can be achieved using various alkylating agents such as alkyl halides or by employing greener methodologies like the use of alcohols. For instance, the N-alkylation of indolines with alcohols can be facilitated by iridium catalysts in aqueous media, showcasing a sustainable approach. researchgate.net Another eco-friendly method involves the use of propylene (B89431) carbonate as both a reagent and a solvent, which circumvents the need for toxic alkyl halides. nih.govnih.gov These methods allow for the introduction of a diverse range of alkyl groups at the N-1 position, thereby modulating the lipophilicity and metabolic stability of the resulting compounds.

N-Acylation introduces an amide functionality at the N-1 position, which can influence the molecule's conformation and hydrogen bonding capabilities. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.govorganic-chemistry.org Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.gov These reactions are generally high-yielding and tolerant of various functional groups, providing access to a wide array of N-acyl-7-fluoro-3-propyl-2,3-dihydro-1H-indole derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-7-fluoro-3-propyl-2,3-dihydro-1H-indole |

| N-Alkylation | Alcohols, Iridium catalyst, Water | N-Alkyl-7-fluoro-3-propyl-2,3-dihydro-1H-indole |

| N-Alkylation | Propylene Carbonate, Heat | N-(2-hydroxypropyl)-7-fluoro-3-propyl-2,3-dihydro-1H-indole |

| N-Acylation | Acyl chlorides or Anhydrides, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Acyl-7-fluoro-3-propyl-2,3-dihydro-1H-indole |

| N-Acylation | Thioesters, Base (e.g., Cs2CO3), High Temperature | N-Acyl-7-fluoro-3-propyl-2,3-dihydro-1H-indole |

Heterocycle Annulation at N-1

The nitrogen atom of the indoline scaffold can also serve as a nucleophilic center for the construction of fused heterocyclic systems. These annulation reactions lead to the formation of more complex polycyclic structures with distinct pharmacological profiles. For example, aryne annulation reactions have been utilized to construct indolines and isoquinolines from N-acyl dehydroamino esters. organic-chemistry.orgcaltech.eduresearchgate.net Visible-light-induced dearomative annulation of indoles represents another modern approach to generate fused- and spiro-indolines stereoselectively. acs.org These methods provide access to novel chemical space by building additional rings onto the indoline core.

Functionalization of the Pyrrolidine (B122466) Ring (C-2, C-3 Positions)

The pyrrolidine ring of the this compound scaffold offers further opportunities for structural diversification. The C-2 and C-3 positions are particularly amenable to functionalization, allowing for the introduction of various substituents and the creation of additional stereocenters.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool for the atom-economical modification of organic molecules. While challenging, the C-H bonds of the pyrrolidine ring can be selectively activated and functionalized. For instance, direct C2–H alkylation of indoles has been achieved using photochemical methods involving halogen-bonded complexes. beilstein-journals.org Although this example is on an indole (B1671886), similar principles could potentially be adapted for the C-2 position of the corresponding indoline. The functionalization of the C-3 position is often influenced by the existing propyl group, which can direct incoming reagents or be modified itself.

Reactions Involving Exocyclic Double Bonds of Dihydro-1H-indoles

The introduction of an exocyclic double bond at the C-3 position, to form a 3-propylidene-2,3-dihydro-1H-indole intermediate, opens up a new set of chemical transformations. This double bond can participate in various addition and cycloaddition reactions. For example, such intermediates could potentially undergo Michael additions with nucleophiles or participate in cycloaddition reactions to form spirocyclic systems. The reactivity would be analogous to that of other activated alkenes.

Stereocontrolled Functional Group Interconversions

Scientific Advancement on the this compound Scaffold Remains Undisclosed

Despite significant interest in the chemical functionalization of indole-based compounds for various applications, a thorough review of available scientific literature reveals a notable absence of specific research on the chemical transformations of this compound. While extensive studies have been conducted on the broader class of indoles and their derivatives, detailed experimental data concerning the electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the propyl side chain for this particular fluorinated indoline scaffold are not publicly documented.

The inherent reactivity of the indole nucleus suggests that this compound would be amenable to a variety of chemical modifications. The fluorine atom at the C-7 position is expected to influence the electron density of the benzene (B151609) ring, thereby directing the regioselectivity of electrophilic aromatic substitution reactions. Similarly, the presence of this halide could potentially offer a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the propyl side chain at the C-3 position presents a site for further derivatization to create more complex molecular architectures.

However, without specific published research, any discussion on these potential transformations would be purely speculative. The precise reaction conditions, catalyst systems, and resulting product distributions for the electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and propyl side chain modifications of this compound have not been reported.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" as outlined in the initial request. The absence of empirical data in the scientific domain prevents a factual discussion of the specific subsections requested:

Transformation of the Propyl Side Chain for Extended Architectures

Further experimental investigation is required to elucidate the chemical behavior of this compound and to establish protocols for its derivatization. Such studies would be invaluable in expanding the chemical space around this particular scaffold and in exploring its potential applications.

Structural Elucidation and Theoretical Analysis of 7 Fluoro 3 Propyl 2,3 Dihydro 1h Indole

Spectroscopic Characterization Methodologies for Dihydro-1H-indole Derivatives

Spectroscopic methods provide empirical data that are crucial for confirming the molecular structure of newly synthesized compounds. For derivatives of dihydro-1H-indole, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 7-fluoro-3-propyl-2,3-dihydro-1H-indole, both ¹H and ¹³C NMR would provide critical information. The Gauge-Independent Atomic Orbital (GIAO) method is often used in computational chemistry to predict NMR chemical shifts, aiding in the interpretation of experimental spectra.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the propyl group, the protons on the indoline (B122111) ring, and the aromatic protons. The fluorine atom at the 7-position would influence the chemical shifts of adjacent protons, and proton-fluorine coupling would be observable.

In ¹³C NMR, the number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to the nitrogen or fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 6.5 - 7.2 | Multiplet | |

| N-H | 3.5 - 4.5 | Broad Singlet | |

| CH (C3) | 3.0 - 3.5 | Multiplet | |

| CH₂ (C2) | 2.8 - 3.3 | Multiplet | |

| Propyl CH₂ | 1.3 - 1.7 | Multiplet | |

| Propyl CH₃ | 0.8 - 1.0 | Triplet | J = 7-8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 150 - 165 (Doublet, ¹JCF) |

| Aromatic C | 110 - 145 |

| C2 | 45 - 55 |

| C3 | 35 - 45 |

| Propyl CH₂ | 20 - 40 |

| Propyl CH₃ | 10 - 15 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₁H₁₄FN.

Electron impact (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion [M]⁺. The subsequent fragmentation pattern would be characteristic of the indoline structure. Common fragmentation pathways for indole (B1671886) derivatives include the loss of the alkyl substituent and cleavage of the heterocyclic ring. scirp.org The presence of the fluorine atom would also be evident in the isotopic pattern of the molecular ion and its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Description |

| 179 | [C₁₁H₁₄FN]⁺ | Molecular Ion |

| 150 | [C₉H₉FN]⁺ | Loss of ethyl group |

| 136 | [C₈H₇FN]⁺ | Loss of propyl group |

| 109 | [C₆H₄FN]⁺ | Fragment of the fluorinated benzene (B151609) ring |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond, C-H bonds of the aromatic and aliphatic portions, the C-N bond, and the C-F bond.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| C=C | Aromatic Stretching | 1580 - 1620 | Medium |

| C-N | Stretching | 1250 - 1350 | Medium-Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecule's properties. Density Functional Theory (DFT) and conformational analysis are particularly valuable for studying indoline derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energetic Stability of the Indoline Ring System

The indoline ring system is not planar and can adopt different conformations. Conformational analysis is used to identify the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, the five-membered dihydro-pyrrole ring can exist in various puckered conformations, such as envelope and twist forms.

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry offers powerful tools to predict the reactivity and elucidate the reaction mechanisms of molecules like this compound. By employing theoretical models, researchers can simulate reaction pathways and determine the most likely mechanisms for the synthesis and further functionalization of such compounds.

One common approach for the synthesis of substituted indolines involves the palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates. organic-chemistry.org Computational studies on similar systems can shed light on the intricate steps of the catalytic cycle. For instance, density functional theory (DFT) calculations can be used to model the oxidative addition, C-H activation, and reductive elimination steps involved in the formation of the indoline ring. These models can predict the transition state energies and help in understanding the role of the catalyst and any directing groups.

In the context of this compound, computational models would likely predict that the fluorine atom at the 7-position, being an electron-withdrawing group, could influence the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of C-H activation. Similarly, the propyl group at the 3-position would introduce steric factors that could be modeled to predict its influence on the approach of reactants and the stability of intermediates.

Molecular docking simulations represent another computational approach that can predict how a molecule like this compound might interact with biological targets. For example, in a study on substituted indoline-2-ones, in silico docking was used to understand the binding mode of these compounds within the active site of bacterial enzymes, providing insights into their potential antibacterial activity. farmaceut.org Such studies on analogous structures suggest that the specific substitution pattern of this compound would be crucial in determining its binding affinity and selectivity for a given protein target.

X-ray Crystallography for Solid-State Structure Determination of Analogous Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of crystal structures of analogous fluorinated indoles and related heterocyclic systems provides valuable information about expected bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of fluorinated isatin (B1672199) derivatives reveals that the isatin fragment tends to be planar, with the nitrogen atom adopting a planar trigonal coordination. mdpi.com The orientation of substituents on the nitrogen atom is often non-symmetrical. In the case of this compound, one would expect the dihydro-1H-indole core to adopt a specific conformation, which could be influenced by the steric bulk of the propyl group at the C3 position.

Utility of the 7 Fluoro 3 Propyl 2,3 Dihydro 1h Indole Scaffold in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The 7-fluoro-3-propyl-2,3-dihydro-1H-indole scaffold is a valuable starting material for the construction of more complex heterocyclic systems. The indole (B1671886) nitrogen and the aromatic ring are amenable to a variety of chemical transformations, allowing for the annulation of additional rings and the introduction of diverse functional groups.

For instance, the secondary amine of the dihydroindole ring can undergo N-alkylation, N-acylation, or participate in condensation reactions. The aromatic portion of the scaffold can be subjected to electrophilic aromatic substitution reactions, although the fluorine atom's electron-withdrawing nature will direct incoming electrophiles to specific positions. Furthermore, the inherent functionality of the scaffold can be leveraged in multicomponent reactions to rapidly build molecular complexity.

Table 1: Exemplary Reactions for the Synthesis of Complex Heterocycles from this compound

| Reaction Type | Reactants | Product | Resulting Heterocyclic System |

| Pictet-Spengler Reaction | Acetaldehyde | A tetracyclic β-carboline derivative | Pyrido[3,4-b]indole |

| Fischer Indole Synthesis | Phenylhydrazine | A carbazole (B46965) derivative | Dibenzo[b,d]pyrrole |

| Bischler-Möhlau Indole Synthesis | 2-bromoacetophenone | A substituted indole | Indole |

| Graebe-Ullmann Synthesis | N-phenyl-1,2-phenylenediamine | A carbazole derivative | Dibenzo[b,d]pyrrole |

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The development of chiral derivatives of this compound can open avenues for its use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure forms of this scaffold would allow for the transfer of chirality to a prochiral substrate in a chemical reaction.

As a chiral auxiliary, the enantiopure scaffold could be temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, the scaffold can be elaborated into chiral ligands for transition metal-catalyzed asymmetric reactions. For example, phosphine (B1218219) or amine functionalities could be introduced, which can then coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Modification | Potential Application |

| Chiral Phosphine Ligand | Introduction of a diphenylphosphino group | Asymmetric Hydrogenation |

| Chiral Diamine Ligand | Functionalization with a chiral diamine moiety | Asymmetric Transfer Hydrogenation |

| Chiral Bis(oxazoline) Ligand | Attachment of chiral bis(oxazoline) units | Asymmetric Cyclopropanation |

The fluorine atom in these ligands could also play a role in tuning the electronic properties of the metal center, thereby influencing the catalytic activity and enantioselectivity.

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. rsc.org The this compound scaffold is an excellent starting point for DOS due to its multiple points of diversification.

Starting from this central core, a library of compounds can be generated by systematically varying the substituents at different positions. The indole nitrogen, the aromatic ring, and the propyl group can all be functionalized using a variety of chemical reactions. This approach allows for the exploration of a vast chemical space around the core scaffold, increasing the probability of identifying molecules with desired biological activities.

A hypothetical DOS library based on the this compound scaffold could be constructed through a series of parallel reactions, as outlined below:

Table 3: A Representative Diversity-Oriented Synthesis Approach

| Diversification Point | Reaction | Reagent Library | Resulting Diversity |

| N1-Position | N-Alkylation | Alkyl halides | Varied N-substituents |

| Aromatic Ring | Suzuki Coupling | Aryl boronic acids | Diverse aromatic side chains |

| Propyl Group | Oxidation and further derivatization | Oxidizing agents, amines | Functionalized side chains |

This strategy can rapidly generate a large number of unique compounds, which can then be screened for their biological properties, accelerating the discovery of new therapeutic agents.

Precursor for Advanced Chemical Biology Probes and Tools

The this compound scaffold can serve as a precursor for the synthesis of advanced chemical biology probes and tools. These molecules are designed to study biological processes in living systems.

The fluorine atom is particularly useful in this context as the ¹⁹F nucleus is a sensitive NMR probe. Incorporating a fluorine atom into a biological probe allows for the use of ¹⁹F NMR spectroscopy to study its binding to target proteins and other biomolecules. prepchem.com

Furthermore, the scaffold can be functionalized with reporter groups such as fluorophores or affinity tags. For example, a fluorescent dye could be attached to the indole nitrogen or the aromatic ring to create a fluorescent probe for use in cellular imaging. Alternatively, a biotin (B1667282) tag could be introduced to enable the isolation and identification of the probe's binding partners.

Table 4: Examples of Chemical Biology Probes Derived from the Scaffold

| Probe Type | Functionalization | Application |

| ¹⁹F NMR Probe | The inherent fluorine atom | Studying protein-ligand interactions |

| Fluorescent Probe | Attachment of a fluorescein (B123965) moiety | Cellular imaging |

| Affinity-Based Probe | Incorporation of a biotin tag | Target identification |

The development of such probes from the this compound scaffold can provide valuable insights into complex biological systems and aid in the validation of new drug targets.

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The synthesis of substituted indolines is a mature field, yet the drive for more efficient, selective, and sustainable methods continues. For a molecule like 7-fluoro-3-propyl-2,3-dihydro-1H-indole, the key challenges lie in the controlled introduction of substituents on the aromatic ring and the stereoselective formation of the chiral center at the 3-position.

Key Synthetic Strategies:

Catalytic Hydrogenation of Indoles: A common route to indolines is the reduction of the corresponding indole (B1671886). The synthesis of the precursor, 7-fluoro-3-propyl-1H-indole, would be a critical first step. Industrial preparation methods for related compounds like 7-fluoroindole (B1333265) involve multi-step processes that could be adapted. For example, one patented method involves the cyclization of 2-fluorobenzene amide with other reagents, followed by hydrogenation reduction. google.com

Asymmetric Catalysis: Achieving high stereoselectivity for the 3-propyl group is a significant challenge. Modern synthetic methods employ chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium), to guide the stereochemical outcome of reactions like asymmetric hydrogenation or alkylation.

Fluorination Chemistry: The introduction of the fluorine atom at the 7-position can be accomplished at various stages of the synthesis. Late-stage fluorination is a particularly attractive strategy in medicinal chemistry, as it allows for the rapid diversification of complex molecules.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation | Well-established, potentially high-yielding. | May require harsh conditions, potential side reactions. |

| Asymmetric Alkylation | High stereocontrol possible. | Requires specialized chiral catalysts. |

| Reductive Amination | Convergent approach, builds complexity quickly. | Control of chemoselectivity can be difficult. |

Exploration of Unconventional Reactivity Profiles and Cascade Processes

The electronic properties of the this compound scaffold suggest a rich and potentially unique reactivity profile. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring.

Areas for Exploration:

Functionalization of the N-H bond: The nitrogen atom of the indoline (B122111) ring is a key site for further chemical modification. Derivatization at this position can be used to introduce a wide range of functional groups, potentially modulating the biological activity of the molecule.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the propyl group represents a highly efficient way to build molecular complexity. Research into transition-metal-catalyzed C-H activation could open up new avenues for the derivatization of this scaffold.

Cascade Reactions: Designing multi-step reactions that occur in a single pot (cascade reactions) is a powerful strategy for improving synthetic efficiency. The indoline core could be a starting point for cascade processes that rapidly construct more complex heterocyclic systems.

Advanced Computational Studies for Prediction of Chemical Behavior and Properties

Computational chemistry provides invaluable tools for understanding and predicting the properties of molecules before they are synthesized. For this compound, computational studies could play a crucial role in several areas.

Applications of Computational Chemistry:

Prediction of Spectroscopic Properties: Calculating properties such as NMR chemical shifts can aid in the structural characterization of newly synthesized molecules.

Reaction Mechanism Studies: Computational modeling can be used to investigate the transition states and intermediates of potential synthetic reactions, helping to optimize reaction conditions and predict stereochemical outcomes.

Table 2: Key Properties Amenable to Computational Prediction

| Property | Relevance |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Predicts sites of nucleophilic and electrophilic attack. |

| HOMO/LUMO Energies | Relates to electronic transitions and reactivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For any compound to be of practical use, its synthesis must be scalable. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry in terms of safety, efficiency, and scalability.

Advantages of Modern Production Technologies:

Flow Chemistry: Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of hazardous reagents. The synthesis of indole derivatives has been successfully demonstrated in flow reactors, suggesting that this technology could be applied to the production of this compound. uc.pt

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention. mdpi.comnih.gov This not only increases throughput but also improves reproducibility. The integration of online analysis allows for real-time optimization of reaction conditions.

The development of a robust and scalable synthesis for this compound would likely involve a combination of these advanced technologies, enabling its production for further research and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.